![molecular formula C17H15N3O2 B2451897 6-(4-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one CAS No. 922973-53-3](/img/structure/B2451897.png)
6-(4-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one
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Description
Molecular Structure Analysis
Pyridazinones contain nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality . The specific structure of “6-(4-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one” would include these features, along with a methoxyphenyl group at position 6 and a pyridin-4-ylmethyl group at position 2.
Scientific Research Applications
Anti-inflammatory and Analgesic Agents
A study synthesized and evaluated new 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones for anti-inflammatory and analgesic activities, including COX-2 selectivity. The compounds were assessed for their potential ulcerogenic and cardiovascular side effects, with one identified as an ideal anti-inflammatory agent due to its remarkable selectivity for the COX-2 enzyme without deleterious effects on normal hemostasis (Sharma & Bansal, 2016).
Photophysical Studies of Metal Complexes
Another research focused on the synthesis of a ligand similar in structure and its metal complexes, specifically with zinc(II) and cadmium(II). The study analyzed their crystal structures and photophysical properties, highlighting the luminescence switch-on effect upon chelation with these metal ions (Stetsiuk et al., 2019).
Anticonvulsant Properties
Research into pyridazinone-based compounds for potential anticonvulsant applications discovered a novel series with significant potency and selectivity. This led to the identification of a compound with potent inhibitory activity, excellent selectivity, and favorable pharmacokinetics, including high brain penetration, which was evaluated for the treatment of schizophrenia (Kunitomo et al., 2014).
Antioxidant Properties
A study synthesized 6-substituted-2,4-dimethyl-3-pyridinols to investigate their antioxidant properties. The compounds demonstrated significant effectiveness in inhibiting peroxyl radicals, indicating their potential as phenolic chain-breaking antioxidants (Wijtmans et al., 2004).
properties
IUPAC Name |
6-(4-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-15-4-2-14(3-5-15)16-6-7-17(21)20(19-16)12-13-8-10-18-11-9-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOWPRCADWZABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one |
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